3-Fluoro-2-[(oxolan-3-yl)oxy]aniline
Description
3-Fluoro-2-[(oxolan-3-yl)oxy]aniline is a fluorinated aromatic amine derivative characterized by a unique structural motif: a fluorine atom at the 3-position of the benzene ring and an oxolane (tetrahydrofuran) ring linked via an ether oxygen at the 2-position (Figure 1). This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of fluorine’s electronegativity and the oxolane group’s conformational flexibility.
Properties
CAS No. |
917909-42-3 |
|---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-fluoro-2-(oxolan-3-yloxy)aniline |
InChI |
InChI=1S/C10H12FNO2/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7H,4-6,12H2 |
InChI Key |
PSVWCVYTLCWPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=CC=C2F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and tetrahydrofuran.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluoro group on the aniline ring with the tetrahydrofuran-3-yl-oxy group. This can be achieved using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.
Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Using automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and aromatic ring enable oxidation under controlled conditions. Common oxidative pathways include:
-
Quinone Formation : Oxidation with agents like potassium permanganate () or ceric ammonium nitrate () converts the aniline group into a quinone structure, crucial for redox-active intermediates.
-
Side-Chain Oxidation : The oxolane (tetrahydrofuran) ring undergoes oxidation to form γ-lactone derivatives when treated with strong oxidizing agents.
Conditions :
-
in acidic medium (e.g., ) at 60–80°C.
-
CAN in aqueous acetonitrile at room temperature.
Nucleophilic Substitution
The fluorine atom at the 3-position participates in aromatic nucleophilic substitution (SNAr) due to its electron-withdrawing effect, activating the ring for attack by nucleophiles.
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| 3-Amino derivative | 100°C, DMF, 12h | 65–72 | |
| 3-Hydroxy derivative | NaOH, H₂O/EtOH, reflux | 58 | |
| Alkoxides | 3-Alkoxy derivatives | RONa, THF, 50°C | 70–85 |
Coupling Reactions
The aniline group facilitates cross-coupling reactions, enabling applications in complex molecule synthesis:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids yields biaryl structures.
-
Catalyst:
-
Base:
-
Solvent: DME/H₂O
-
Temperature: 80°C
-
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts.
Electrophilic Aromatic Substitution
The electron-rich aniline ring undergoes electrophilic substitution, with regioselectivity directed by the fluorine and oxolane groups:
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Nitration | Para to -NH₂ | 4-Nitro derivative | |
| Sulfonation | Meta to -F | 5-Sulfo derivative |
Reductive Transformations
-
Nitro Reduction : Not directly applicable, as the compound lacks nitro groups.
-
Ring Hydrogenation : The oxolane ring remains stable under standard hydrogenation conditions, preserving the ether linkage .
Stability and Side Reactions
-
Hydrolytic Stability : The oxolane ring resists hydrolysis under neutral conditions but may open in strong acidic or basic media .
-
Thermal Decomposition : Degrades above 200°C, releasing fluorine-containing byproducts.
Structural and Mechanistic Insights
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions, including nucleophilic substitutions and oxidation processes. The compound can be utilized to create new materials and catalysts, enhancing its value in synthetic chemistry.
Biology
The compound's biological applications are significant due to its potential as a biochemical probe. It can be employed in studies focusing on enzyme interactions and cellular mechanisms. The chiral nature of the oxolane ring may influence its binding affinity to biological targets, which is crucial for drug design.
Case Study: Antimicrobial Activity
A study examined the antimicrobial properties of compounds similar to 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline, revealing that derivatives with similar structures exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the molecular structure can enhance efficacy against specific pathogens.
Medicine
In medicinal chemistry, 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline is being investigated for its potential use in drug development. The compound's ability to interact with specific biological targets makes it a candidate for designing therapeutics aimed at treating various diseases.
Case Study: Drug Development Potential
Research has indicated that compounds with similar structural features have shown promise in modulating protein kinase activity, which is critical in cancer therapies. The selective targeting of cellular pathways could lead to the development of novel anticancer agents based on the framework of 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline.
Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline | Fluorinated aniline with oxolane | Potential antimicrobial and anticancer properties |
| 4-Fluoroaniline | Halogenated aniline derivative | Known antibacterial activity |
| Tetrahydrofuran derivatives | Ether-based structures | Used as solvents or in polymer production |
Mechanism of Action
The mechanism of action of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(a) 3-Fluoro-2-(oxetan-3-yloxy)aniline
- Structure : Replaces the oxolane ring with an oxetane (3-membered cyclic ether), reducing steric bulk but increasing ring strain.
- Properties : Higher reactivity due to oxetane’s strained ring system, as seen in its use as a bioisostere in drug design. CAS: 1349717-82-3 .
- Applications : Similar to the oxolane analog but with improved metabolic stability in some cases.
(b) 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline
- Structure : Substitutes fluorine with bromine at the 5-position and adds a methylene spacer between the oxolane and benzene ring.
- Properties : Bromine’s larger atomic radius enhances lipophilicity (logP ~2.5 estimated) compared to fluorine. Molecular weight: 285.16 g/mol .
- Applications: Potential use in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s leaving-group capability.
Fluorinated Anilines with Alternative Substituents
(a) 3-Fluoro-4-methoxyaniline
- Structure : Lacks the oxolane group but introduces a methoxy group at the 4-position.
- Properties : Lower molecular weight (141.14 g/mol) and higher solubility in polar solvents. Melting point: 81–84°C .
- Applications : Intermediate for dyes and agrochemicals, where electron-donating methoxy groups stabilize charge-transfer complexes.
(b) 3-Fluoro-4-methylaniline
(c) 4-Fluoroaniline
- Properties : Molecular weight: 111.11 g/mol; melting point: -1.9°C. CAS: 371-40-4 .
- Applications: Building block for pharmaceuticals (e.g., fluoroquinolones) and liquid crystals.
Physicochemical and Functional Comparison
Table 1. Key Properties of 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline | 1349717-82-3 | C₁₀H₁₂FNO₂ | 197.21* | 3-F, 2-(oxolane-3-oxy) | High conformational flexibility |
| 3-Fluoro-2-(oxetan-3-yloxy)aniline | 1349717-82-3 | C₉H₁₀FNO₂ | 183.18 | 3-F, 2-(oxetane-3-oxy) | Increased ring strain, enhanced reactivity |
| 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline | Not provided | C₁₀H₁₂BrNO₂ | 285.16 | 5-Br, 2-(oxolane-3-methoxy) | Bromine enhances cross-coupling potential |
| 3-Fluoro-4-methoxyaniline | 366-99-4 | C₇H₈FNO | 141.14 | 3-F, 4-OCH₃ | High solubility, mp 81–84°C |
| 3-Fluoro-4-methylaniline | 452-77-7 | C₇H₈FN | 125.14 | 3-F, 4-CH₃ | Hydrophobic, logP ~1.8 |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.11 | 4-F | Low mp (-1.9°C), versatile intermediate |
*Estimated based on molecular formula.
Biological Activity
3-Fluoro-2-[(oxolan-3-yl)oxy]aniline, also known as 2-{[(3S)-Oxolan-3-yl]oxy}aniline, is a compound with a unique molecular structure that includes a tetrahydrofuran ring linked to an aniline moiety. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
- Molecular Formula: C₁₃H₁₅F₁N₁O₂
- Molecular Weight: Approximately 225.26 g/mol
- Structure: The compound features a chiral center at the oxolane ring, which significantly influences its biological interactions and reactivity.
The biological activity of 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline is primarily attributed to its role as a precursor in the synthesis of various biologically active compounds, including kinase inhibitors. For instance, it is involved in the synthesis of Afatinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment. The mechanism involves selective inhibition of EGFR, which is crucial for tumor cell proliferation and survival .
Anticancer Properties
Research indicates that compounds related to 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline exhibit significant anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth. The following table summarizes relevant studies:
Antifungal Activity
In addition to anticancer applications, derivatives of this compound have shown antifungal properties. For example, structural modifications can enhance efficacy against pathogenic fungi such as Candida species. Research has demonstrated that certain fluorinated analogs exhibit improved antifungal activity compared to their non-fluorinated counterparts .
Case Studies
- Afatinib Development : A study highlighted the synthesis pathway involving 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline as a critical intermediate for Afatinib. The compound effectively inhibited EGFR signaling, leading to reduced tumor growth in xenograft models.
- Antifungal Screening : Another study reported the screening of various derivatives against clinical strains of Candida. Compounds with the oxolane structure demonstrated enhanced activity compared to traditional antifungal agents like fluconazole .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline, and how does the oxolan-3-yl group influence reaction conditions?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. The oxolan-3-yl (tetrahydrofuran-3-yl) ether group introduces steric and electronic effects, requiring mild bases (e.g., LiOtBu) to avoid ring-opening of the oxolane. Fluorination steps may use reagents like N-fluorobenzenesulfonimide under Lewis acid catalysis (e.g., BF₃·Et₂O) to preserve the oxolane moiety .
- Key Considerations : Monitor reaction temperature (<60°C) to prevent decomposition of the oxolane ring. Use anhydrous conditions to avoid hydrolysis of the fluorine substituent .
Q. How can the purity and structure of 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm for aromatic F) and ¹H NMR (δ 3.5–4.5 ppm for oxolane protons) confirm regiochemistry and substituent integration .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ and detects impurities (<1% by area) .
Q. What are the stability profiles of this compound under different storage conditions?
- Findings : The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under inert gas (Ar/N₂). Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation by HPLC, primarily via hydrolysis of the oxolane ring .
- Mitigation : Add stabilizers like BHT (0.1% w/w) to prevent oxidative decomposition .
Advanced Research Questions
Q. How does the fluorine substituent influence regioselectivity in electrophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing fluorine at the 3-position directs electrophiles (e.g., nitration, halogenation) to the para position relative to the aniline group. Computational studies (DFT at B3LYP/6-31G*) show a 15% reduction in activation energy for para-substitution compared to meta .
- Experimental Data : Nitration with HNO₃/H₂SO₄ yields 85% para-nitro derivative, confirmed by X-ray crystallography .
Q. Can palladium-catalyzed cross-coupling reactions be applied to modify the oxolane moiety?
- Protocol : Use Pd(OAc)₂ (6 mol%) with dppp ligand in THF at 80°C for Suzuki-Miyaura coupling. The oxolane ring remains intact, but yields drop by 20% compared to non-fluorinated analogs due to steric hindrance .
- Optimization : Pre-activate the boronic ester with K₂CO₃ to enhance transmetalation efficiency .
Q. How do solvent effects impact the compound’s reactivity in nucleophilic aromatic substitution?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates (k = 0.15 min⁻¹ in DMF vs. 0.03 min⁻¹ in THF). Micellar catalysis (Triton X-100 in water) achieves 70% yield at 25°C, reducing environmental impact .
- Kinetic Analysis : Arrhenius plots reveal an activation energy of 45 kJ/mol, consistent with a two-step mechanism (rate-determining deprotonation) .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Root Cause : Discrepancies arise from trace moisture in reagents or variable oxolane ring stability.
- Resolution :
- Use Karl Fischer titration to ensure reagent dryness (<50 ppm H₂O) .
- Employ in situ IR monitoring to track oxolane integrity during reactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
